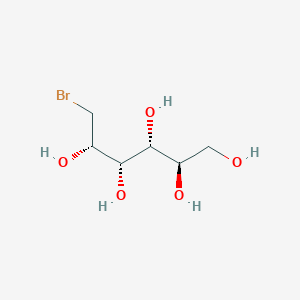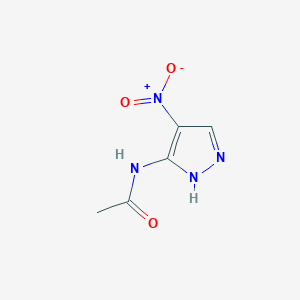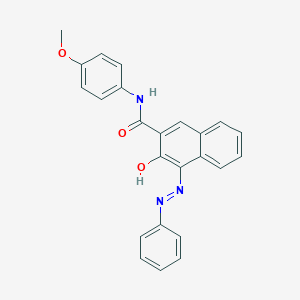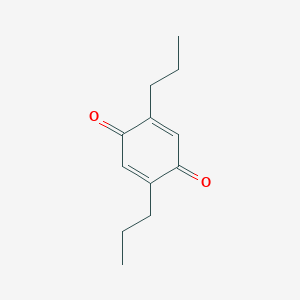![molecular formula C18H36N2O4 B097927 Bis[2-(diethylamino)ethyl] adipate CAS No. 16545-00-9](/img/structure/B97927.png)
Bis[2-(diethylamino)ethyl] adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zoladex, also known as goserelin, is a synthetic analog of luteinizing hormone-releasing hormone. It is primarily used in the treatment of hormone-sensitive cancers such as breast cancer and prostate cancer. Zoladex is administered as an implant under the skin, where it releases the active compound over a period of time to suppress the production of sex hormones like testosterone and estrogen .
Preparation Methods
The synthesis of Zoladex involves the creation of a decapeptide structure with specific substitutions to inhibit rapid degradation. The industrial production of Zoladex typically involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions are carefully controlled to ensure the correct sequence and structure of the peptide .
Chemical Reactions Analysis
Zoladex undergoes various chemical reactions, including:
Oxidation: Zoladex can undergo oxidation reactions, particularly at the methionine residue, which can lead to the formation of sulfoxides.
Reduction: Reduction reactions are less common for Zoladex due to its stable peptide structure.
Substitution: Zoladex can undergo substitution reactions, particularly at the amino acid side chains, which can alter its biological activity. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
Scientific Research Applications
Zoladex has a wide range of scientific research applications, including:
Chemistry: Zoladex is used as a model compound in peptide synthesis and degradation studies.
Biology: Zoladex is used to study hormone regulation and the effects of hormone suppression on various biological processes.
Medicine: Zoladex is extensively used in clinical research for the treatment of hormone-sensitive cancers and other conditions like endometriosis.
Industry: Zoladex is used in the pharmaceutical industry for the development of new hormone therapies and drug delivery systems
Mechanism of Action
Zoladex works by inhibiting the secretion of gonadotropins from the pituitary gland. This leads to a decrease in the production of sex hormones like testosterone and estrogen. The molecular targets of Zoladex include the gonadotropin-releasing hormone receptors in the pituitary gland. By binding to these receptors, Zoladex disrupts the normal hormonal feedback mechanisms, resulting in the down-regulation of hormone production .
Comparison with Similar Compounds
Zoladex is often compared with other gonadotropin-releasing hormone agonists like leuprolide (sold under the brand names Lupron and Eligard). Both Zoladex and leuprolide have similar molecular structures and biochemical functions, and both are effective in suppressing testosterone production. Zoladex has been found to be slightly better in reducing urinary symptoms in prostate cancer patients compared to leuprolide . Other similar compounds include norethindrone and elagolix, which are used for conditions like endometriosis .
Properties
CAS No. |
16545-00-9 |
|---|---|
Molecular Formula |
C18H36N2O4 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
bis[2-(diethylamino)ethyl] hexanedioate |
InChI |
InChI=1S/C18H36N2O4/c1-5-19(6-2)13-15-23-17(21)11-9-10-12-18(22)24-16-14-20(7-3)8-4/h5-16H2,1-4H3 |
InChI Key |
RGAMPJYGTCSRAG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)CCCCC(=O)OCCN(CC)CC |
Canonical SMILES |
CCN(CC)CCOC(=O)CCCCC(=O)OCCN(CC)CC |
| 16545-00-9 | |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester](/img/structure/B97844.png)



![2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B97853.png)








![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)
